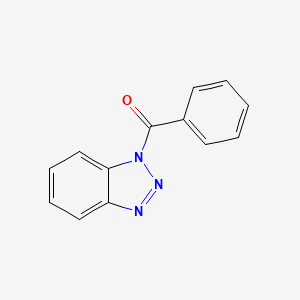

1-Benzoyl-1H-benzotriazole

Übersicht

Beschreibung

1-Benzoyl-1H-benzotriazole is a heterocyclic compound that features a benzoyl group attached to a benzotriazole ring. This compound is known for its versatility in organic synthesis and its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzoyl-1H-benzotriazole can be synthesized through the reaction of benzotriazole with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the benzotriazole acting as a nucleophile and attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Acylation and Alkylation Reactions

1-Benzoyl-1H-benzotriazole participates in nucleophilic substitution reactions, forming acylated or alkylated derivatives. For example:

-

Reaction with alcohols : Using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-diazabicycloundec-7-ene), primary and secondary alcohols react to yield 1-alkoxy-1H-benzotriazoles .

Table 1: Alkylation of this compound with selected alcohols

| Alcohol | Conditions | Yield (%) |

|---|---|---|

| Methanol | DBU, RT, 1 hr | 48–50 |

| Ethanol | DBU, RT, 1 hr | 45 |

| Propargyl alcohol | DBU, RT, 1 hr | 62 |

| 4-Nitrobenzyl alcohol | DBU, RT, 1 hr | 38* |

*Side product: 4-nitrobenzaldehyde (due to benzylic deprotonation).

-

Reaction with acid chlorides : 1H-Benzotriazole reacts with acid chlorides or anhydrides to form 1-acylbenzotriazoles, a pathway extendable to the benzoyl derivative . For instance, treatment with formic acid and dicyclohexylcarbodiimide yields formylated products .

Condensation with Amino Acids

This compound undergoes condensation with amino acids to form bioactive conjugates. A notable example is its reaction with alanine:

Reaction Scheme :

this compound + Alanine → 2-{[2-(5-Benzoyl-1H-1,2,3-benzotriazole-1-yl)-2-oxoethyl]amino}propionic acid

-

Yield : 75–80%

-

Characterization :

-

IR: C=O stretch at 1697 cm⁻¹ (carboxylic acid), N–H bend at 1489 cm⁻¹.

-

NMR: Aromatic protons (7.5–8.4 ppm), –CH₂– (4.17 ppm), –COOH (11.0 ppm).

-

Coordination Chemistry

The benzotriazole moiety acts as a ligand, forming stable metal complexes. For example, reactions with transition metals (e.g., Cu²⁺, Ni²⁺) yield chelates with a 2:1 (ligand:metal) stoichiometry .

Table 2: Analytical data for metal complexes of this compound derivatives

| Complex | Molecular Formula | M.W. (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Cu(II) complex | C₁₆H₁₂CuN₄O₃ | 388.84 | >300 |

| Ni(II) complex | C₁₆H₁₂N₄NiO₃ | 383.00 | >300 |

Properties :

-

High thermal stability (>300°C).

-

UV-Vis: d-d transitions confirm octahedral geometry.

Radical-Mediated Transformations

Under ozonation or photolytic conditions, 1H-benzotriazole derivatives undergo radical pathways. For example:

-

Ozonolysis : Reacts with ozone at pH 7.8 to form hydroxylated products (e.g., m/z 150 and 124) via Criegee intermediates .

-

Photolysis : UV irradiation (248 nm) induces N–N bond cleavage, generating reactive diazo intermediates .

Solvent-Free N-Alkylation

A solvent-free method using K₂CO₃ and SiO₂ enables regioselective N-alkylation :

Conditions :

-

Microwave/thermal heating.

-

Yield: 60–85% for primary alcohols.

Advantages :

-

Avoids carcinogenic byproducts (e.g., HMPA).

-

High regioselectivity for 1-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of BTA derivatives. For instance, compounds derived from 1-Benzoyl-1H-benzotriazole have shown significant activity against both Gram-positive and Gram-negative bacteria. A study reported the synthesis of various benzotriazole derivatives that demonstrated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis indicated that certain substituents enhanced the antibacterial potency of these derivatives.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-BTA | MRSA | 12.5 μg/mL |

| 2-BTA | E. coli | 25 μg/mL |

| 3-BTA | Pseudomonas aeruginosa | 50 μg/mL |

1.2 Antiparasitic Properties

Benzotriazole derivatives have also been explored for their antiparasitic activities. For example, N-benzenesulfonylbenzotriazole exhibited significant inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease, with a dose-dependent reduction in parasite viability . This demonstrates the potential for BTA in developing new treatments for protozoan infections.

Environmental Applications

2.1 Corrosion Inhibition

Benzotriazole is widely recognized for its effectiveness as a corrosion inhibitor, particularly in metal protection applications. It acts by forming a protective film on metal surfaces, thereby preventing oxidation and degradation. The stability and efficacy of BTA in various environments make it a valuable compound in industrial applications, especially in cooling systems and hydraulic fluids .

2.2 Environmental Persistence

While BTA is effective in preventing corrosion, its environmental persistence raises concerns regarding its biodegradability. Studies have shown that BTA is not readily degradable in wastewater treatment plants, leading to accumulation in surface waters . This necessitates careful management of its use to mitigate potential ecological impacts.

Material Science Applications

3.1 Photostabilizers

BTA is utilized as a photostabilizer in polymers and coatings to enhance their resistance to UV radiation. Its ability to absorb UV light prevents degradation of materials, making it an essential additive in the production of plastics and coatings used outdoors .

3.2 Ligand in Catalysis

In synthetic chemistry, BTA serves as an efficient ligand in copper-catalyzed reactions, such as the Glaser reaction for forming alkynes . Its role as a ligand facilitates the coupling reactions necessary for constructing complex organic molecules.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of several benzotriazole derivatives synthesized via microwave-assisted methods. The results indicated that specific derivatives exhibited MIC values comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents .

Case Study 2: Environmental Impact Assessment

Research on the transformation of benzotriazole compounds by ozone treatment highlighted the need for enhanced wastewater treatment processes to reduce environmental risks associated with BTA contamination . The findings emphasized the importance of monitoring benzotriazole levels in aquatic systems to safeguard ecological health.

Wirkmechanismus

The mechanism of action of 1-benzoyl-1H-benzotriazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole ring can stabilize negative charges through resonance, making it a versatile intermediate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .

Vergleich Mit ähnlichen Verbindungen

1H-Benzotriazole: A parent compound with similar chemical properties but lacking the benzoyl group.

1-Cyanobenzotriazole: A derivative used as an electrophilic cyanation reagent.

Tolyltriazole: Similar in structure but with a tolyl group instead of a benzoyl group, offering better solubility in some organic solvents

Uniqueness: 1-Benzoyl-1H-benzotriazole is unique due to the presence of the benzoyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic organic chemistry and industrial applications .

Biologische Aktivität

1-Benzoyl-1H-benzotriazole (BBT) is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of BBT, focusing on its antimicrobial, antiviral, antiparasitic, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₉N₃O

- CAS Number : 570059

The compound features a benzoyl group attached to a benzotriazole moiety, which contributes to its biological activity through various mechanisms.

Antimicrobial Activity

BBT and its derivatives have demonstrated significant antimicrobial properties against a range of pathogens:

- Bacterial Activity : BBT exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that BBT derivatives with trifluoromethyl substituents show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL, comparable to nitrofurantoin .

- Fungal Activity : The compound has also shown antifungal properties by inhibiting the growth of various fungal strains through mechanisms that disrupt fungal cell membrane integrity .

Table 1: Antimicrobial Activity of BBT Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Trifluoromethyl-BBT | MRSA | 12.5 - 25 |

| Benzimidazole derivative | E. coli | 15 - 30 |

| Halogenated BBT | Candida albicans | 20 - 40 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of BBT derivatives:

- Cytotoxicity and Selectivity : Compounds derived from BBT have been evaluated for their cytotoxic effects and selectivity against various viruses. Notably, certain derivatives showed selective activity against coxsackievirus B5 (CVB5) with effective concentrations (EC50) ranging from 6 to 52 µM .

Table 2: Antiviral Activity of BBT Derivatives

| Compound | Virus Target | EC50 (µM) |

|---|---|---|

| Non-substituted BBT | BVDV | 3 |

| Derivative A | RSV | 20 |

| Derivative B | CVB5 | 12.4 |

Antiparasitic Activity

BBT has shown promise in antiparasitic applications:

- Trypanosoma cruzi Inhibition : A study demonstrated that N-benzenesulfonylbenzotriazole derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi, with a significant reduction in parasite numbers at concentrations as low as 25 μg/mL after 72 hours . This highlights the potential for developing new treatments for Chagas disease.

Anticancer Potential

The anticancer properties of BBT derivatives are an area of active research:

- Kinase Inhibition : Some benzotriazole derivatives have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in cancer cells. These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells .

Table 3: Anticancer Activity of BBT Derivatives

| Compound | Cancer Type | Mechanism |

|---|---|---|

| Benzotriazole derivative A | Breast Cancer | CDK inhibition |

| Benzotriazole derivative B | Lung Cancer | Apoptosis induction |

Eigenschaften

IUPAC Name |

benzotriazol-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14-15-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEMOXPSTTXLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341099 | |

| Record name | 1-Benzoyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-62-3 | |

| Record name | 1-Benzoyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzoyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.